N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-(1-Benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a pyrazole-based acetamide derivative characterized by a benzyl-substituted pyrazole core and a substituted phenoxy acetamide side chain.
Properties
CAS No. |
943114-71-4 |
|---|---|
Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H25N3O2/c1-16(2)19-10-9-17(3)13-20(19)27-15-22(26)24-21-11-12-23-25(21)14-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,24,26) |
InChI Key |
NVAXJECYSJLHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole-acetamide derivatives exhibit diverse biological activities depending on substituents. Key structural analogs and their distinctions are outlined below:
Key Observations:
Pyrazole Substituents: The benzyl group in the target compound increases hydrophobicity compared to methyl or phenyl substituents (e.g., N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide) . This may enhance blood-brain barrier penetration but reduce solubility.
Halogenated or azido groups (e.g., 2-azido in ) confer reactivity for click chemistry or photolabeling applications .
Biological Activity: TRPA1 antagonists like HC-030031 (IC50 4–10 μM) highlight the acetamide moiety’s role in ion channel modulation . The target compound’s isopropylphenoxy group may similarly engage hydrophobic pockets in TRPA1.
Physicochemical Properties (Theoretical Comparison):
| Property | Target Compound | N-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)acetamide | HC-030031 |
|---|---|---|---|
| Molecular Weight | ~383.45 g/mol | ~215.25 g/mol | ~343.37 g/mol |
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~2.1 | ~3.2 |
| Hydrogen Bond Acceptors | 4 | 3 | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
